molecular formula C21H18 B13762163 BENZ(a)ANTHRACENE, 9-ISOPROPYL- CAS No. 63020-48-4

BENZ(a)ANTHRACENE, 9-ISOPROPYL-

Katalognummer: B13762163
CAS-Nummer: 63020-48-4
Molekulargewicht: 270.4 g/mol
InChI-Schlüssel: PPSSWZLVDPGSQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BENZ(a)ANTHRACENE, 9-ISOPROPYL-: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 . It is a derivative of benz[a]anthracene, which is known for its carcinogenic properties and is produced during the incomplete combustion of organic matter . This compound is of significant interest in various scientific fields due to its unique chemical structure and properties.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: BENZ(a)ANTHRACENE, 9-ISOPROPYL- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones and other oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: Common substitution reactions include halogenation, nitration, and sulfonation, where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are often employed.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe). Nitration typically uses a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BENZ(a)ANTHRACENE, 9-ISOPROPYL-.

Wissenschaftliche Forschungsanwendungen

Chemistry: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the study of PAHs and their chemical properties. It serves as a model compound for understanding the behavior of larger PAHs in various chemical reactions .

Biology and Medicine: Research on BENZ(a)ANTHRACENE, 9-ISOPROPYL- includes its potential carcinogenic effects and its interactions with biological molecules such as DNA and proteins . Studies focus on its role in cancer research and its potential as a biomarker for exposure to PAHs.

Industry: In industry, BENZ(a)ANTHRACENE, 9-ISOPROPYL- is used in the production of dyes, pigments, and other organic materials. Its unique chemical properties make it valuable in the development of new materials and technologies .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: BENZ(a)ANTHRACENE, 9-ISOPROPYL- is unique due to the presence of the isopropyl group at the 9-position, which influences its chemical reactivity and biological interactions. This structural modification can affect the compound’s solubility, stability, and overall behavior in various environments .

Eigenschaften

CAS-Nummer

63020-48-4

Molekularformel

C21H18

Molekulargewicht

270.4 g/mol

IUPAC-Name

9-propan-2-ylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-14(2)16-8-9-17-13-21-18(12-19(17)11-16)10-7-15-5-3-4-6-20(15)21/h3-14H,1-2H3

InChI-Schlüssel

PPSSWZLVDPGSQP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.